N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Its structure includes a phenyl substituent at the 8-position and a diethylamino-propyl chain attached to the carboxamide group.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-3-23(4-2)12-8-11-20-17(26)16-18(27)25-14-13-24(19(25)22-21-16)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMYIUBCYVJCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazines. Its unique structural features suggest a significant potential for various biological activities. This article will explore its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H24N6O2 and a molecular weight of approximately 364.44 g/mol. The structure includes a tetrahydroimidazo core and a carboxamide functional group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6O2 |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through interaction with binding sites. These interactions can lead to alterations in cellular pathways that result in therapeutic effects.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanistic studies revealed that it may activate apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
Neuroprotective Effects
The diethylamino group enhances the compound's solubility and bioavailability, which is crucial for neuroprotective applications. Studies have shown:
- Neuroprotective assays indicate that the compound can reduce oxidative stress in neuronal cells.
- Animal models suggest potential efficacy in treating neurodegenerative diseases such as Alzheimer's by preventing neuronal cell death.
Antimicrobial Activity
Preliminary studies have also explored its antimicrobial properties:
- In vitro tests against various bacterial strains indicate significant antibacterial activity.
- The compound's structural features suggest potential for modification to enhance its antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed:
- A dose-dependent reduction in cell viability.
- Induction of apoptosis confirmed by flow cytometry analysis.
Case Study 2: Neuroprotection
In a study investigating neuroprotective effects on SH-SY5Y neuroblastoma cells:
- Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS).
- Enhanced cell survival rates were observed when exposed to neurotoxic agents.
Comparison with Similar Compounds
Key Differences:
Position 8 Substituent :
- Target Compound : Phenyl group (electron-neutral, lipophilic).
- 8-(4-Fluorophenyl) Analog : 4-Fluorophenyl (electron-withdrawing, increased polarity) .
- Diethyl Ester Analog (1l) : 4-Nitrophenyl (strongly electron-withdrawing) and phenethyl side chain .
- Benzyl-Substituted Analog (2d) : 4-Nitrophenyl with benzyl group (enhanced steric bulk) .
- Carboxamide Side Chain: Target Compound: Diethylamino-propyl (tertiary amine, basic). Isopropoxypropyl Analog: Ether group (polar but non-ionic) . Phenethyl and Benzyl Analogs: Aromatic or aliphatic ester chains (lipophilic) .
Physicochemical Properties
Observations:
- Electron-Withdrawing Groups : The 4-nitrophenyl substituent in compounds 1l and 2d increases molecular weight and polarity, correlating with higher melting points (215–245°C) compared to the phenyl/fluorophenyl analogs .
- Side Chain Effects: The diethylamino-propyl group in the target compound may improve aqueous solubility at acidic pH due to protonation, whereas ester-containing analogs (1l, 2d) are likely more lipophilic .
Discussion of Substituent Impact
- Phenyl vs.
- Diethylamino-Propyl vs. Isopropoxypropyl: The tertiary amine in the target compound offers a protonation site, enhancing solubility in biological matrices compared to the ether-linked isopropoxypropyl group .
- Nitrophenyl and Ester Groups : These substituents in 1l and 2d introduce strong electron-withdrawing effects and ester hydrolysis susceptibility, which are absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
